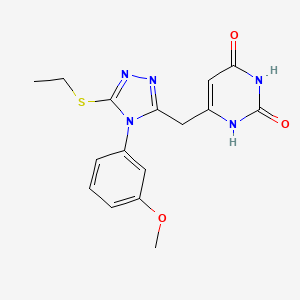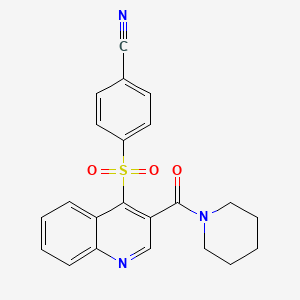
4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile, also known as PSB-603, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonylbenzonitrile compounds and is known for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Analytical and Forensic Chemistry Applications
One area of research has focused on the synthetic cannabinoid receptor agonists (SCRAs), which include compounds with structures similar to "4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile." These compounds, such as quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11), have been studied for their analytical profiles, helping researchers and scientists in forensic and clinical investigations to understand the emergence of new psychoactive substances (NPS) (Brandt et al., 2020). Further, the in vitro metabolic fate of these compounds has been investigated to identify toxicological screening targets and predict possible drug interactions (Richter et al., 2021).
Antimicrobial Applications
Research has also explored the synthesis of novel derivatives involving the core structure of "this compound" for antimicrobial applications. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens affecting tomato plants, indicating the potential of these compounds in agricultural and plant protection contexts (Vinaya et al., 2009).
Anticancer Research
Compounds structurally related to "this compound" have been investigated for their anticancer properties. For example, novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides were synthesized and evaluated for their in vitro anticancer activity, demonstrating that such compounds could potentially act as anticancer agents through mechanisms like the inhibition of carbonic anhydrase isozymes (Al-Said et al., 2010).
Mecanismo De Acción
Target of Action
Compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring, are known to have various biological activities
Mode of Action
It’s worth noting that quinoline derivatives have been used in the synthesis of various pharmaceuticals . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it acts upon.
Biochemical Pathways
Quinoline derivatives have been known to play a significant role in the pharmaceutical industry, indicating that they may affect a variety of biochemical pathways .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-[3-(piperidine-1-carbonyl)quinolin-4-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c23-14-16-8-10-17(11-9-16)29(27,28)21-18-6-2-3-7-20(18)24-15-19(21)22(26)25-12-4-1-5-13-25/h2-3,6-11,15H,1,4-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJGHVICLHDIHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

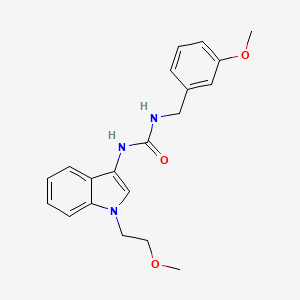
![Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2377560.png)
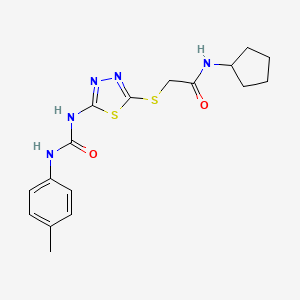
![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)
![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2377565.png)
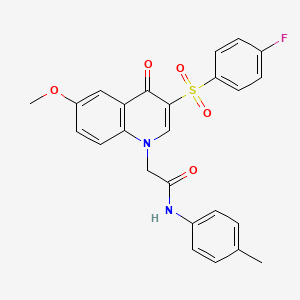
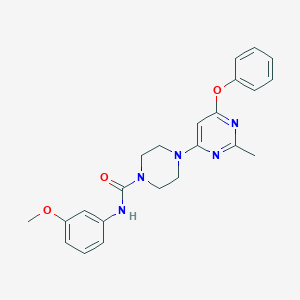
![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2377575.png)
![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)
![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)
